molecular formula C12H14INO4 B6316984 Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate CAS No. 502481-69-8

Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate

Cat. No.: B6316984
CAS No.: 502481-69-8
M. Wt: 363.15 g/mol
InChI Key: KMTGGJKKTTZZFP-UHFFFAOYSA-N
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Description

Significance of Aryl Iodides in Synthetic Chemistry

Aryl iodides are highly significant substrates in synthetic chemistry, primarily due to the nature of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, which makes aryl iodides the most reactive of the aryl halides in many important reactions. This high reactivity is particularly advantageous in transition-metal-catalyzed cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds.

Key applications of aryl iodides include:

Suzuki-Miyaura Coupling: Reactions with organoboron reagents to form biaryl compounds. While aryl iodides are ostensibly reactive, their performance in Suzuki-Miyaura reactions can be surprisingly inefficient at lower temperatures compared to aryl bromides when using classical Pd/PPh₃ catalyst systems acs.org.

Heck Reaction: Coupling with alkenes to form substituted alkenes.

Sonogashira Coupling: Reactions with terminal alkynes to synthesize aryl alkynes.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines. Historically, aryl iodides were considered less successful substrates for C-N bond formation compared to other aryl halides, but advances in catalyst systems using biarylphosphine ligands have enabled these reactions to proceed with high efficiency nih.gov.

Stille Coupling: Reactions with organostannanes. The optimal conditions for Stille cross-coupling reactions often involve aryl iodides as the coupling partners researchgate.net.

Hiyama Coupling: Coupling with organosilicon compounds.

Visible-Light-Induced Couplings: Recent advancements have utilized visible light to induce cross-coupling of aryl iodides with partners like hydrazones, offering a transition-metal-free and greener alternative to traditional methods rsc.org.

The utility of aryl iodides has been further expanded by the development of novel catalytic systems. For instance, gold(I)-catalyzed C-N cross-coupling reactions have been developed for aryl iodides with partners like alkyl nitriles and silver cyanate, showcasing complementary reactivity to traditional palladium and copper catalysts acs.org. The inherent reactivity of aryl iodides makes them superior coupling partners compared to the corresponding bromides or chlorides in many contexts researchgate.net.

Role of Nitro-Substituted Aromatics as Synthetic Intermediates

Nitro-substituted aromatics are foundational intermediates in organic synthesis, largely because the nitro group is a versatile functional handle that can be transformed into a wide array of other functionalities. researchgate.netnih.gov These compounds are readily accessible as bulk chemicals and serve as starting materials for numerous synthetic pathways. researchgate.netnih.gov

The significance of the nitro group stems from several key characteristics:

Electron-Withdrawing Nature: The nitro group is one of the most powerful electron-withdrawing groups. This property deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.gov Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a leaving group.

Reduction to Amines: The most common and synthetically valuable transformation of the nitro group is its reduction to a primary amine (-NH₂). This conversion is a cornerstone of synthetic chemistry, providing access to anilines which are precursors to dyes, pharmaceuticals, and agrochemicals. nih.govfrontiersin.org

Functional Group Interconversion: Beyond reduction to amines, the nitro group can be converted into various other functional groups, including nitroso and oxime groups. nih.gov This chemical diversity allows for the construction of complex molecules and functional materials. nih.gov

Activating and Leaving Group: The nitro group can act as an activator for reactions on adjacent parts of a molecule. In some contexts, it can also serve as a good leaving group in transition-metal-catalyzed cross-coupling reactions, where it is substituted by various nucleophiles. nih.gov

Nitroaromatic compounds are crucial starting materials for a wide range of industrial products, including pesticides, pharmaceuticals, and dyes. researchgate.netnih.gov Their unique reactivity and the ease with which the nitro group can be manipulated make them indispensable building blocks in modern organic synthesis. frontiersin.org

Ester Functionalities in Directing Group Chemistry and Protecting Group Strategies

Ester functionalities are ubiquitous in organic chemistry, serving critical roles as both directing groups in C-H functionalization and as protecting groups for carboxylic acids. nih.govstudy.com The tert-butyl ester, in particular, offers specific advantages due to its steric bulk and distinct cleavage conditions.

Esters as Directing Groups: The ester group can function as a directing group in metal-catalyzed C-H activation reactions, guiding the catalyst to a specific C-H bond to achieve regioselective functionalization. Although esters are considered weak coordinating groups compared to others like ketones or amides, their prevalence in organic molecules makes the development of ester-directed C-H functionalization highly desirable. nih.gov This strategy allows for the modification of complex molecules at positions that would be difficult to access through classical methods.

Esters as Protecting Groups: Protecting a carboxylic acid as an ester is a common strategy to prevent its unwanted reaction under various conditions. The choice of ester depends on the stability required and the conditions available for its eventual removal (deprotection).

The tert-butyl ester is a widely used protecting group for carboxylic acids for several key reasons:

Stability: It is highly stable against a variety of nucleophiles, basic conditions, and reducing agents. thieme-connect.com

Acid-Labile Deprotection: The tert-butyl ester is conveniently removed under acidic conditions. thieme-connect.com The mechanism involves the formation of a stable tert-butyl cation. This orthogonality allows for its selective removal in the presence of other protecting groups that are sensitive to bases or hydrogenolysis. wikipedia.org

Selective Cleavage: It is possible to selectively cleave a tert-butyl ester in the presence of other acid-labile groups, such as the tert-butyloxycarbonyl (Boc) protecting group for amines, by using specific Lewis acids like zinc bromide (ZnBr₂). acs.org

The combination of stability and specific deprotection methods makes the tert-butyl ester a valuable tool in multistep synthesis, particularly in peptide and natural product synthesis. acs.orglibretexts.org

Contextualizing Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate within Contemporary Organic Methodologies

This compound is a strategically designed synthetic intermediate that leverages the distinct properties of its three functional groups. Its structure is not merely a random collection of functionalities but a carefully orchestrated arrangement that allows for a series of selective and high-value chemical transformations.

The utility of this compound within contemporary organic methodologies can be understood by considering the sequential reactivity of its key features:

Functional GroupPositionSynthetic RolePotential Transformations
Aryl Iodide C5Cross-Coupling HandleSuzuki, Sonogashira, Heck, Buchwald-Hartwig, etc.
Nitro Group C2Activating Group / Amine PrecursorNucleophilic Aromatic Substitution, Reduction to Aniline
Tert-butyl Acetate (B1210297) C1 (via methylene)Protected Carboxylic AcidDeprotection to Carboxylic Acid, Cyclization Reactions

This trifunctional arrangement enables a synthetic approach where each site can be addressed chemoselectively:

Cross-Coupling at the Iodide: The highly reactive C-I bond is the primary site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of carbon or heteroatom-based substituents at the C5 position as the initial step in a synthetic sequence.

Transformation of the Nitro Group: Following the modification at the C5 position, the nitro group can be reduced to an amine. This newly formed aniline can then participate in a host of subsequent reactions, such as diazotization, amide bond formation, or as a directing group for further aromatic substitution.

Deprotection and Elaboration of the Ester: Finally, the tert-butyl ester can be selectively hydrolyzed under acidic conditions to reveal the carboxylic acid. This acid can then be used for further derivatization, such as forming amides or participating in intramolecular cyclization reactions with the functionality introduced via the nitro group reduction, leading to the formation of heterocyclic systems like oxindoles or quinolones.

The compound's design, with the ortho-nitro group activating the ring and the para-iodo group providing a reactive handle, makes it a powerful building block for the synthesis of complex, functionalized aromatic and heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(5-iodo-2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO4/c1-12(2,3)18-11(15)7-8-6-9(13)4-5-10(8)14(16)17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTGGJKKTTZZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(C=CC(=C1)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456778
Record name TERT-BUTYL 2-(5-IODO-2-NITROPHENYL)ACETATE
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URL https://comptox.epa.gov/dashboard/DTXSID30456778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502481-69-8
Record name TERT-BUTYL 2-(5-IODO-2-NITROPHENYL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyl 2 5 Iodo 2 Nitrophenyl Acetate

Historical and Contemporary Approaches to Ortho-Nitrophenylacetic Acid Derivatives

The synthesis of ortho-nitrophenylacetic acid and its derivatives serves as the foundational step in producing the target compound. Historically, direct nitration of phenylacetic acid has been a common approach to producing nitrophenylacetic acids. However, this method often results in a mixture of ortho, meta, and para isomers, with the para isomer typically predominating. orgsyn.orgbiosynth.com The separation of these isomers can be challenging, making this route less efficient for obtaining the pure ortho-substituted product.

Contemporary methods often employ more controlled, multi-step synthetic routes to ensure high regioselectivity. One such strategy begins with an already ortho-substituted precursor, such as 2-nitrotoluene (B74249). The methyl group of 2-nitrotoluene can be halogenated to form 2-nitrobenzyl halide, which is then converted to 2-nitrobenzyl cyanide. Subsequent hydrolysis of the nitrile group yields the desired 2-nitrophenylacetic acid. orgsyn.org

Another advanced approach involves building the acetic acid side chain onto a pre-functionalized nitroaromatic ring. For instance, a 4-substituted halogeno benzene (B151609) can be nitrated to produce a 2-nitro-4-substituted nitrobenzene. This intermediate can then undergo a substitution reaction with a malonic ester derivative, followed by hydrolysis and decarboxylation to yield the final 2-nitro-4-substituted phenylacetic acid. google.com This method offers excellent control over the substitution pattern on the aromatic ring. 2-Nitrophenylacetic acid and its derivatives are valuable precursors for synthesizing various heterocycles and biologically active molecules. wikipedia.org

Regioselective Iodination Strategies on Aromatic Systems

The introduction of an iodine atom at the C-5 position of the 2-nitrophenylacetic acid moiety is a critical step that dictates the final structure of the target molecule. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring: the nitro group (-NO₂) at C-2 and the acetic acid/acetate (B1210297) group (-CH₂COOR) at C-1.

Direct Halogenation Protocols

Direct iodination of aromatic compounds, especially those deactivated by electron-withdrawing groups, requires the activation of molecular iodine to create a more powerful electrophile. Iodine itself is generally unreactive toward such systems. libretexts.org Various reagent systems have been developed to achieve this.

Common methods involve the use of molecular iodine in the presence of a strong oxidizing agent. A classic example is a mixture of nitric and sulfuric acids, which can iodinate even deactivated arenes, although this can sometimes be accompanied by further nitration. researchgate.net Other effective oxidants include iodic acid (HIO₃) and ceric ammonium (B1175870) nitrate (B79036). researchgate.netnih.gov An alternative strategy employs N-iodoamides, such as N-iodosuccinimide (NIS), often in the presence of an acid catalyst like trifluoroacetic acid, to generate a highly electrophilic iodine species. researchgate.netresearchgate.net

The table below summarizes several direct iodination systems applicable to aromatic compounds.

Reagent SystemCatalyst/Co-reagentSubstrate ScopeReference
I₂ / HNO₃H₂SO₄Activated and deactivated arenes researchgate.net
I₂ / HIO₃H₂SO₄ / Ac₂O / AcOHDeactivated arenes (e.g., nitrobenzene) nih.gov
N-Iodosuccinimide (NIS)Trifluoroacetic AcidActivated and moderately deactivated arenes researchgate.netresearchgate.net
KI / (NH₄)₂S₂O₈Aqueous Methanol (B129727)Activated aromatics (phenols, anilines) organic-chemistry.org
1,3-diiodo-5,5-dimethylhydantoin (DIH)Thiourea or DisulfideElectron-rich aromatic and heterocyclic compounds organic-chemistry.org

Metal-Mediated Halogenation Techniques

Metal-based reagents and catalysts play a significant role in modern iodination chemistry, often providing higher yields and improved regioselectivity. These methods typically involve a metal salt that acts as a Lewis acid or an oxidant to enhance the electrophilicity of the iodine source.

Silver salts are particularly effective for this purpose. Reagent systems such as AgBF₄/I₂, AgSbF₆/I₂, and Ag(I) triflimide with NIS have been shown to iodinate a wide range of aromatic compounds, including deactivated ones, with high selectivity. organic-chemistry.orgnih.gov Gold(I) catalysts have also been employed to activate NIS for the efficient iodination of electron-rich arenes under mild conditions. organic-chemistry.org In some protocols, copper(II) salts like copper(II) acetate are used with iodine to iodinate electron-rich aromatic compounds. researchgate.net For certain substrates, organometallic intermediates are employed; for example, thallium trifluoroacetate (B77799) can be used to thallate an aromatic ring, which is then subjected to substitution with potassium iodide to introduce iodine with high regioselectivity. nih.gov

Key metal-mediated iodination methods are outlined in the table below.

Metal ReagentIodine SourceSubstrate ScopeKey FeatureReference
Silver Salts (AgBF₄, AgSbF₆, etc.)I₂Chlorinated phenols, anisoles, anilinesHigh regioselectivity for deactivated systems nih.gov
Silver(I) TriflimideN-Iodosuccinimide (NIS)Anisoles, anilines, phenolsCatalytic activation of NIS under mild conditions organic-chemistry.org
Gold(I) ChlorideN-Iodosuccinimide (NIS)Electron-rich arenesCatalytic, mild conditions organic-chemistry.org
Copper(II) AcetateI₂Polymethylbenzenes, aniline, phenolHigh yields for electron-rich systems researchgate.net
Thallium TrifluoroacetateKIEstradiol derivativesHigh regioselectivity via an organothallium intermediate nih.gov

Esterification Methods for Tert-butyl Acetates

The final stage in the synthesis is the formation of the tert-butyl ester. This transformation is notoriously challenging due to the significant steric hindrance of the tertiary alcohol, tert-butanol (B103910). Direct acid-catalyzed esterification (Fischer esterification) is often inefficient because the reaction conditions that favor esterification also promote the acid-catalyzed elimination of water from tert-butanol to form isobutylene (B52900). wikipedia.org Consequently, specialized methods have been developed to synthesize tert-butyl esters effectively.

Direct Esterification with tert-Butanol

Despite the challenges, several methods for the direct esterification of carboxylic acids with tert-butanol exist. One approach involves reacting the carboxylic acid with a large excess of tert-butanol in the presence of an acid catalyst. thieme-connect.com A more common and effective method avoids water as a byproduct by using acetic anhydride (B1165640) with tert-butanol, catalyzed by a Lewis acid like anhydrous zinc chloride. orgsyn.org

Modern variations utilize highly effective tert-butylating agents or powerful catalysts. For instance, treating a carboxylic acid with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate as the solvent can afford the desired tert-butyl ester in high yield. thieme-connect.com Another strategy involves the reaction of the carboxylic acid with isobutylene gas, bubbled through the reaction mixture in the presence of a strong acid catalyst like sulfuric acid. thieme-connect.com

Transesterification Processes

Transesterification is a highly effective and widely used alternative for preparing sterically hindered esters like tert-butyl esters. This method involves converting a more readily available ester, such as a methyl or ethyl ester, into the desired tert-butyl ester. thieme-connect.com The reaction is typically driven to completion by using a large excess of the alcohol or by removing one of the products from the reaction mixture.

A particularly successful method for synthesizing tert-butyl esters is the reaction of a methyl ester with potassium tert-butoxide in an anhydrous solvent like diethyl ether. In this system, the reaction is driven forward by the precipitation of potassium methoxide, which is insoluble in diethyl ether. thieme-connect.com Lanthanide(III) complexes have also emerged as highly efficient catalysts for the transesterification of methyl esters with tertiary alcohols. researchgate.net These catalytic methods often proceed under mild conditions and tolerate a variety of functional groups.

The following table compares different approaches to tert-butyl ester synthesis.

MethodReagentsConditionsAdvantagesDisadvantagesReference
Direct Esterification Carboxylic acid, tert-butanol, H₂SO₄Excess alcohol, heatSimple reagentsLow yield, side reactions (elimination) thieme-connect.com
Anhydride Method Acetic anhydride, tert-butanol, ZnCl₂HeatAvoids water byproductRequires anhydrous conditions orgsyn.org
Isobutylene Method Carboxylic acid, isobutylene, H₂SO₄Bubbling gas, acid catalystHigh atom economyRequires handling of a flammable gas thieme-connect.com
Transesterification Methyl ester, potassium tert-butoxideAnhydrous diethyl ether, 0-20 °CHigh yield, mild, driven by precipitationRequires anhydrous conditions, freshly prepared t-BuOK thieme-connect.com
Catalytic Transesterification Methyl ester, tert-butanol, La(III) complexAmbient temperatureCatalytic, chemoselective, good yieldsCatalyst preparation required researchgate.net

Alkylation of Carboxylic Acid Salts with tert-Butyl Halides

A direct and classical approach for the synthesis of tert-butyl esters involves the alkylation of a carboxylic acid salt with a tert-butyl halide, such as tert-butyl bromide or tert-butyl chloride. wikipedia.org This method proceeds via an SN1-type reaction mechanism, where the stability of the intermediate tert-butyl cation is a key driving force.

The initial step in this synthesis is the formation of the carboxylate salt of 2-(5-iodo-2-nitrophenyl)acetic acid. This is typically achieved by treating the carboxylic acid with a suitable base. The choice of base is critical to ensure complete deprotonation without promoting side reactions. Common bases for this purpose include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) or carbonates (e.g., potassium carbonate, cesium carbonate). The use of a non-nucleophilic organic base like triethylamine (B128534) is also a viable option.

Once the carboxylate salt is formed, it is reacted with a tert-butyl halide. Due to the steric hindrance of the tert-butyl group, direct SN2 displacement is disfavored. Instead, the reaction is often performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can stabilize the intermediate tert-butyl cation. The general reaction is depicted below:

Reaction Scheme: Alkylation of 2-(5-iodo-2-nitrophenyl)acetate salt

Factors such as reaction temperature and time are optimized to maximize the yield of the desired tert-butyl ester while minimizing potential side reactions, such as elimination of the tert-butyl halide to form isobutylene.

Convergent and Linear Synthesis Pathways

The synthesis of Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate can be approached through both convergent and linear strategies.

Assembly from Substituted Phenyl Precursors

A common strategy involves the assembly of the target molecule from appropriately substituted phenyl precursors. A plausible linear synthesis could commence with a readily available starting material such as 2-nitrotoluene.

Linear Synthesis Approach:

A potential linear pathway can be outlined as follows:

Nitration: Toluene can be nitrated to give a mixture of nitrotoluene isomers, from which 2-nitrotoluene is separated. guidechem.com

Iodination: The 2-nitrotoluene can then be iodinated. However, direct iodination often requires harsh conditions. A more controlled method involves the introduction of an amino group, followed by a Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgbyjus.comnih.gov For instance, 4-methyl-3-nitroaniline (B15663) could be a suitable intermediate. Diazotization of the amino group followed by treatment with potassium iodide would yield 2-iodo-5-nitrotoluene (B1294305). chemimpex.com

Side-chain Functionalization: The methyl group of 2-iodo-5-nitrotoluene can be converted to the acetic acid side chain. This can be achieved through bromination of the methyl group using N-bromosuccinimide (NBS) to form a benzyl (B1604629) bromide, followed by cyanation and subsequent hydrolysis of the nitrile to the carboxylic acid. mdpi.comwikipedia.orgorgsyn.org

Esterification: The final step is the esterification of the resulting 2-(5-iodo-2-nitrophenyl)acetic acid to its tert-butyl ester, as described in section 2.3.3.

Functional Group Interconversions on the Aromatic Ring

Functional group interconversions are pivotal in both linear and convergent syntheses to install the required iodo and nitro groups at the desired positions.

A key transformation is the Sandmeyer reaction, which allows for the conversion of an aryl amine to an aryl halide. wikipedia.orgorganic-chemistry.orgbyjus.comnih.gov For example, starting from 4-amino-2-nitrotoluene, a diazotization reaction followed by treatment with an iodide source (e.g., potassium iodide) can introduce the iodine atom at position 5.

Illustrative Sandmeyer Reaction:

Another critical functional group interconversion is the conversion of a methyl group into a carboxylic acid side chain. A common method involves radical bromination of the benzylic position using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN). mdpi.com The resulting benzyl bromide can then be converted to a nitrile by reaction with sodium or potassium cyanide. Finally, hydrolysis of the nitrile, typically under acidic or basic conditions, yields the desired phenylacetic acid derivative. wikipedia.orgorgsyn.org

A patent describes a method for synthesizing 2-nitro-4-substituted phenylacetic acids by nitrating a 4-substituted halobenzene, followed by substitution with a cyanoacetate (B8463686) derivative and subsequent hydrolysis. google.com This highlights the industrial relevance of such functional group interconversions.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

For the alkylation of the carboxylic acid salt with a tert-butyl halide , key parameters to optimize include the choice of base, solvent, and temperature. A strong, non-nucleophilic base is preferred to avoid side reactions. The use of cesium carbonate in DMF is often effective for such alkylations. The temperature is typically kept moderate to prevent the decomposition of the product and the elimination of the alkyl halide.

In the esterification using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) , the reaction is generally catalyzed by a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.net The optimization would involve adjusting the stoichiometry of (Boc)₂O and the catalyst loading. The reaction is often carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. The progress of the reaction can be monitored by the evolution of carbon dioxide.

Esterification Method Reagents Catalyst Solvent Typical Conditions Potential for Optimization
Alkylation with tert-Butyl Halide2-(5-iodo-2-nitrophenyl)acetic acid, tert-butyl bromideBase (e.g., K₂CO₃, Cs₂CO₃)DMF, DMSO25-60 °C, 12-24 hBase strength, halide reactivity (Br vs. Cl), temperature control.
Di-tert-butyl dicarbonate2-(5-iodo-2-nitrophenyl)acetic acid, (Boc)₂ODMAPCH₂Cl₂, THF0 °C to room temperature, 2-6 hStoichiometry of (Boc)₂O, catalyst loading, reaction time.

For the Sandmeyer reaction , the yield can be highly dependent on the reaction temperature and the purity of the diazonium salt intermediate. wikipedia.orgmnstate.edu It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step to prevent the premature decomposition of the diazonium salt. The choice of copper(I) salt can also influence the outcome.

In the side-chain functionalization , the radical bromination step requires careful control of the initiator concentration and light source (if any) to avoid multiple brominations. The subsequent hydrolysis of the nitrile can be optimized by adjusting the concentration of the acid or base and the reaction temperature to ensure complete conversion without degradation of the nitro group.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 5 Iodo 2 Nitrophenyl Acetate

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in tert-butyl 2-(5-iodo-2-nitrophenyl)acetate is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The aryl iodide functionality is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium catalyst.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent. While specific studies on this compound are not extensively documented in readily available literature, the general principles of the Suzuki-Miyaura reaction are well-established. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base. researchgate.netmdpi.com The choice of ligand and base is crucial for achieving high yields and can be tailored to the specific substrates. For instance, the use of bulky, electron-rich phosphine ligands can enhance the catalytic activity for challenging substrates. beilstein-journals.org The reaction is tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of biaryl compounds. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. chemicalbook.comwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine. chemicalbook.comwikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgnih.gov The reaction proceeds under mild conditions and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. chemicalbook.comwikipedia.org The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org

Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples the aryl iodide with an alkene to form a substituted alkene. scienceinfo.comorganic-chemistry.orglibretexts.org This reaction is a versatile method for C-C bond formation and tolerates a variety of functional groups, including esters and nitro groups. scienceinfo.com The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. libretexts.org The stereoselectivity of the Heck reaction is a significant advantage, often yielding the trans isomer with high selectivity. organic-chemistry.org

A representative table of conditions for these cross-coupling reactions with analogous aryl iodides is presented below.

Coupling ReactionCatalyst/LigandBaseSolventTemperatureYield (%)
Suzuki-Miyaura Pd(OAc)₂ / dtbpfK₃PO₄aq. DMF/EtOHRT - 100 °C81-99
Sonogashira [DTBNpP]Pd(crotyl)ClTMPDMSORT - 60 °Cup to 97
Heck Pd(OAc)₂ / P(o-tolyl)₃Et₃NToluene100 °C~57

Note: The data in this table is derived from studies on analogous aryl halides and serves as a general guideline. Specific optimization would be required for this compound.

Nucleophilic Aromatic Substitution Pathways

While the presence of a strong electron-withdrawing nitro group ortho to the iodide would typically activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r), this pathway is often less favored for aryl iodides compared to aryl fluorides or chlorides. The reaction proceeds through a Meisenheimer complex intermediate. However, the high reactivity of aryl iodides in cross-coupling reactions often makes these the preferred synthetic routes.

Reductive Dehalogenation and Related Transformations

The carbon-iodine bond can be cleaved through reductive dehalogenation. This can be achieved using various reducing agents, including catalytic hydrogenation with a palladium catalyst, which can sometimes lead to concurrent reduction of the nitro group. Careful selection of the catalyst and reaction conditions is crucial to achieve selective dehalogenation. For instance, using Raney nickel for hydrogenation can sometimes prevent dehalogenation of aryl halides.

Transformations Involving the Nitro Group

The nitro group in this compound is a versatile functional handle that can be transformed into an amino group or participate in cyclization reactions.

Reduction to Amino Functionality

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This conversion dramatically alters the electronic properties of the aromatic ring, transforming a deactivating, meta-directing group into a strongly activating, ortho-para-directing group. Several methods are available for this reduction:

Catalytic Hydrogenation: This is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C) with hydrogen gas. However, with an aryl iodide present, there is a risk of simultaneous dehalogenation. Using catalysts like Raney Nickel can sometimes mitigate this side reaction.

Metal-Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing nitro groups.

Other Reducing Agents: Tin(II) chloride (SnCl₂) is another mild and selective reagent for the reduction of nitro groups in the presence of other reducible functionalities.

The resulting product, tert-butyl 2-(2-amino-5-iodophenyl)acetate, is a valuable intermediate for the synthesis of various heterocyclic compounds.

Participation in Cyclization Reactions

The nitro group, often after its reduction to an amine, plays a crucial role in the synthesis of various heterocyclic structures. The strategic placement of the nitro (or amino) group and the ester side chain allows for intramolecular cyclization reactions to form indole (B1671886) derivatives and other related heterocycles.

For instance, following a Sonogashira coupling to introduce an alkyne at the 5-position, the subsequent reduction of the nitro group to an amine sets the stage for an intramolecular cyclization. The amino group can attack the alkyne, often promoted by a catalyst, to form an indole ring system. This strategy, known as the Larock indole synthesis or related methodologies, is a powerful approach for constructing substituted indoles.

Furthermore, reductive cyclization of dinitro compounds, which could be synthesized from the starting material, can lead to the formation of pyrroloindoles, demonstrating the utility of the nitro group in constructing complex fused heterocyclic systems. nih.gov

Reactions of the Tert-butyl Acetate (B1210297) Side Chain

The tert-butyl acetate side chain offers two primary sites for chemical modification: the ester group itself and the adjacent α-carbon.

The tert-butyl ester is a common protecting group for carboxylic acids, prized for its stability under many conditions but readily cleaved under acidic conditions. The deprotection proceeds via a mechanism involving the formation of a stable tert-butyl cation. stackexchange.com However, the presence of the nitro and iodo groups on the aromatic ring necessitates careful selection of deprotection conditions to avoid unwanted side reactions.

Standard methods for tert-butyl ester deprotection involve strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). stackexchange.com The reaction is typically rapid at room temperature.

Table 1: Representative Acidic Deprotection Conditions for Tert-butyl Esters

Reagent SystemSolventTemperatureComments
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureCommon and effective; potential for side reactions with sensitive substrates.
Hydrochloric Acid (HCl)Dioxane / WaterRoom TemperatureAqueous conditions, may not be suitable for water-sensitive compounds.
Formic Acid-Room Temperature / HeatCan be effective but may require longer reaction times or heating. researchgate.net

For substrates with other acid-labile groups, more selective methods have been developed. For instance, Lewis acids such as zinc bromide (ZnBr₂) in isopropanol (B130326) and nitromethane (B149229) have been used for the selective deprotection of tert-butyl esters in the presence of other sensitive functionalities. researchgate.net Similarly, the cerium(III) chloride and sodium iodide system in acetonitrile (B52724) has been shown to selectively cleave tert-butyl esters. organic-chemistry.org These milder conditions could be advantageous for this compound to prevent degradation of the nitro group or other unforeseen reactions.

The α-carbon of the acetate moiety is activated by the adjacent carbonyl group, allowing for deprotonation to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles in what are known as α-functionalization reactions.

The choice of base is crucial for successful enolate formation. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible deprotonation. youtube.comyoutube.com The resulting enolate can then be trapped with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond at the α-position.

Table 2: General Conditions for Alpha-Alkylation of Ester Enolates

StepReagentSolventTemperaturePurpose
1. Enolate FormationLithium Diisopropylamide (LDA)Tetrahydrofuran (B95107) (THF)-78 °CDeprotonation of the α-carbon.
2. AlkylationAlkyl Halide (e.g., CH₃I, C₂H₅Br)Tetrahydrofuran (THF)-78 °C to Room TempIntroduction of an alkyl group.

Beyond alkylation, the enolate can participate in other reactions, such as acylation with acyl chlorides or anhydrides, to introduce more complex functional groups at the α-position. The specific conditions would need to be optimized to account for the electronic effects of the substituted phenyl ring.

Synergistic Reactivity of Multiple Functional Groups

The true synthetic utility of this compound lies in the cooperative reactivity of its functional groups, enabling the construction of complex heterocyclic systems.

The presence of the aryl iodide and the active methylene (B1212753) group of the acetate side chain sets the stage for intramolecular cyclization reactions. One powerful method for forming a new ring is through a transition metal-catalyzed process, such as a Heck-type cyclization. In such a reaction, a palladium catalyst could facilitate the coupling between the aryl iodide and the enolate of the acetate moiety to form a five-membered ring.

Another important class of reactions is the Ullmann condensation, which typically involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. wikipedia.orgorganic-chemistry.org In an intramolecular sense, a variation of this reaction could be envisioned where the enolate of the acetate group acts as the nucleophile, attacking the carbon bearing the iodine atom, promoted by a copper catalyst.

Intermolecularly, the aryl iodide can participate in various cross-coupling reactions. For example, a copper-catalyzed reaction with other active methylene compounds could lead to the formation of new carbon-carbon bonds. acs.org

The ortho-nitro-substituted aromatic system is known to undergo specific rearrangement reactions. One of the most relevant is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. researchgate.netresearchgate.netwikipedia.org In a hypothetical scenario, if the ester were hydrolyzed to the corresponding alcohol, the resulting alkoxide could act as an intramolecular nucleophile, attacking the carbon bearing the nitro group, which is activated by the electron-withdrawing nature of the nitro group itself. This would lead to the displacement of the nitro group and the formation of a new heterocyclic ring.

Furthermore, o-nitrophenyl compounds can undergo rearrangements under various conditions. For instance, rearrangements of o-nitrophenols in strong acids have been observed. rsc.org While not directly applicable to the ester, reduction of the nitro group to an amine, followed by diazotization, could open up pathways to various rearrangement and cyclization reactions.

It is important to note that while the fundamental principles of organic chemistry suggest these reaction pathways are plausible, specific experimental validation for this compound is not widely available in the surveyed literature. Each of these potential transformations would require careful experimental design and optimization.

Derivatization and Analog Synthesis Utilizing Tert Butyl 2 5 Iodo 2 Nitrophenyl Acetate

Construction of Substituted Phenylacetic Acid Derivatives

The core structure of Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate allows for extensive modification to create a library of substituted phenylacetic acid derivatives. The primary site for these modifications is the carbon-iodine bond, which readily participates in transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling: The reaction of the aryl iodide with various boronic acids or esters in the presence of a palladium catalyst can introduce a wide range of aryl or heteroaryl substituents at the 5-position. This Csp²-Csp³ coupling strategy is effective for creating biaryl systems. inventivapharma.com

Heck Coupling: The palladium-catalyzed reaction with alkenes allows for the introduction of vinyl groups, yielding stilbene-like structures after further transformations. tcichemicals.com

Sonogashira Coupling: Coupling with terminal alkynes is a powerful method to install alkynyl groups onto the phenyl ring. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction is generally efficient even in the presence of other functional groups like the nitro group. nih.govnih.gov

Buchwald-Hartwig Amination: The aryl iodide can be coupled with various primary or secondary amines to form N-aryl products, significantly expanding the structural diversity of the phenylacetic acid core. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orggoogle.com

These reactions fundamentally alter the electronic and steric properties of the phenyl ring, leading to derivatives with tailored characteristics. The resulting substituted tert-butyl phenylacetates can then be hydrolyzed to the corresponding carboxylic acids, which are valuable building blocks in medicinal chemistry. nih.govmdpi.com

Table 1: Plausible Palladium-Catalyzed Cross-Coupling Reactions on the Iodo-Nitrophenyl Scaffold

Reaction TypeCoupling PartnerTypical CatalystTypical BasePotential Product at C-5Reference
SuzukiAr-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂Na₂CO₃, K₃PO₄Aryl/Heteroaryl inventivapharma.com
HeckAlkene (e.g., Styrene)Pd(OAc)₂Et₃NVinyl tcichemicals.com
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuIEt₃N, PiperidineAlkynyl wikipedia.orgnih.govnih.gov
Buchwald-HartwigR₂NHPd₂(dba)₃, Pd(OAc)₂NaOt-Bu, Cs₂CO₃Amino (NR₂) wikipedia.orgorganic-chemistry.org

Synthesis of Heterocyclic Compounds Incorporating the Iodo-Nitrophenyl Scaffold

The functional groups of this compound are strategically positioned to facilitate the synthesis of various fused heterocyclic systems, which are prevalent in pharmacologically active compounds.

Indole (B1671886) Synthesis: The construction of an indole ring from the title compound typically involves the reduction of the nitro group to an aniline. The resulting intermediate, tert-butyl 2-(2-amino-5-iodophenyl)acetate, is a key precursor. Subsequent intramolecular cyclization, often requiring activation of the acetate (B1210297) group (e.g., conversion to a β-keto ester) or palladium-catalyzed C-N bond formation, can yield the indole core. A powerful strategy is the reductive cyclization of o-nitrostyrenes, which can be formed via a Heck reaction on the starting material, followed by a palladium-catalyzed cyclization mediated by a reducing agent like carbon monoxide. nih.gov Base-catalyzed cyclization of N-substituted 2-nitroarylacetates is another viable route. rsc.org

Benzofuran (B130515) Synthesis: The synthesis of benzofurans can be efficiently achieved through palladium- and copper-catalyzed methods. A common and effective strategy involves a tandem Sonogashira coupling and cyclization reaction. nih.govresearchgate.net The starting aryl iodide is first coupled with a terminal alkyne. The resulting o-nitro-alkynyl intermediate can then undergo cyclization. Research has shown that an ortho-nitro group does not impede this type of transformation, making it a highly plausible route for converting this compound into highly substituted benzofuran derivatives. nih.gov

The synthesis of quinolones from this compound hinges on the initial reduction of the nitro group to an aniline. The resulting 2-aminophenylacetate derivative can then be subjected to classical quinolone syntheses. For example, the Conrad-Limpach reaction involves condensation with a β-ketoester followed by thermal cyclization. mdpi.com Another approach is the Gould-Jacobs reaction, which utilizes condensation with diethyl ethoxymethylenemalonate. nih.gov

Modern methods often employ transition-metal catalysis. The 2-aminophenylacetate intermediate can undergo palladium-catalyzed cyclization reactions with various partners to form the quinolone core. mdpi.comorganic-chemistry.org For instance, the reductive cyclization of o-nitrochalcones, which could be prepared from the starting material, is an effective method for producing 2-aryl-4-quinolones. mdpi.com

Applications As a Precursor in Advanced Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

The strategic placement of the iodo and nitro groups on the phenyl ring, ortho and para to the acetate-bearing substituent, respectively, provides a powerful platform for a variety of chemical transformations.

Pharmaceutical Intermediates and Lead Compounds

For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization, is a common strategy for the synthesis of quinolinone and quinazolinone derivatives. nih.govnih.gov These heterocycles are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. The presence of the iodine atom offers a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the introduction of diverse substituents to modulate the pharmacological profile of the target molecules.

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. Its bulky nature provides steric hindrance, preventing unwanted side reactions during synthetic manipulations of other parts of the molecule. The ester can be readily cleaved under acidic conditions to reveal the free carboxylic acid, which can then be used for amide bond formation or other transformations to build more complex pharmaceutical leads.

Table 1: Potential Pharmaceutical Scaffolds from Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate

PrecursorKey TransformationsPotential Pharmaceutical Scaffold
This compound1. Reduction of nitro group2. Intramolecular cyclizationQuinolinone derivatives
This compound1. Reduction of nitro group2. Reaction with a suitable electrophile3. CyclizationQuinazolinone derivatives nih.govnih.gov
This compound1. Suzuki/Heck coupling at the iodo position2. Reduction of nitro group3. CyclizationFunctionalized heterocyclic systems

Agrochemical Synthesis

Similar to its application in pharmaceuticals, the direct use of this compound in the synthesis of commercial agrochemicals is not extensively documented in public literature. However, the core structural features are relevant to the design of new crop protection agents. The nitrophenyl group is a common toxophore in certain classes of herbicides and insecticides. The ability to introduce various substituents via the iodo group allows for the fine-tuning of the molecule's biological activity and selectivity.

Materials Science Applications (e.g., polymer precursors)

The application of this compound in materials science is an area of potential, though currently underexplored, interest. The presence of the reactive iodo group makes it a candidate for incorporation into polymers through cross-coupling polymerization reactions. The nitro group could be utilized to modulate the electronic properties of the resulting polymer, potentially leading to materials with interesting optical or conductive properties. Furthermore, the tert-butyl acetate (B1210297) group could be functionalized post-polymerization to attach other chemical entities or to alter the solubility and processing characteristics of the material.

Integration into Multi-Step Synthetic Sequences

The utility of this compound is most evident in its role within multi-step synthetic sequences. youtube.comyoutube.comlibretexts.org The differential reactivity of its functional groups allows for a programmed series of reactions. For example, a typical sequence could involve an initial cross-coupling reaction at the iodo position to build the carbon skeleton, followed by the reduction of the nitro group and subsequent cyclization to form a heterocyclic core. The final step would often be the deprotection of the tert-butyl ester to yield the desired carboxylic acid. This strategic approach minimizes the need for protection and deprotection steps for other functional groups, leading to more efficient and atom-economical syntheses.

Table 2: Hypothetical Multi-Step Synthesis Involving this compound

StepReactionReagents and ConditionsIntermediate/Product
1Suzuki CouplingArylboronic acid, Pd catalyst, baseTert-butyl 2-(5-aryl-2-nitrophenyl)acetate
2Nitro ReductionFe/HCl or H₂, Pd/CTert-butyl 2-(2-amino-5-arylphenyl)acetate
3CyclizationAcid or base catalysisAryl-substituted quinolinone
4DeprotectionTrifluoroacetic acidAryl-substituted quinolinone-carboxylic acid

Case Studies of Its Use in Academic and Industrial Research

Detailed case studies specifically highlighting the use of this compound in academic or industrial research are not widely reported in peer-reviewed journals or patents. Its commercial availability from various chemical suppliers suggests its use as a building block in proprietary research and development projects. sigmaaldrich.com The lack of public data is common for such specialized intermediates, where their application is often part of a larger, confidential drug discovery or materials development program.

While direct case studies are scarce, the principles of its application can be inferred from the extensive body of literature on the synthesis of related compounds. For example, the synthesis of various substituted quinazolinones often starts from precursors with similar functional group arrangements, underscoring the potential of this compound in this area. nih.govrsc.org

This compound is a strategically designed chemical compound with significant potential as a precursor in advanced organic synthesis. Its unique combination of a reactive iodine atom for cross-coupling reactions, a reducible nitro group for the formation of key nitrogen-containing heterocycles, and a protected carboxylic acid function allows for its versatile integration into complex multi-step synthetic pathways. While detailed public case studies of its application are limited, its structural features align well with the requirements for the synthesis of valuable pharmaceutical intermediates, potential agrochemicals, and novel materials. Further exploration and publication of its use in academic and industrial research will undoubtedly solidify its position as a valuable tool in the synthetic chemist's arsenal.

Advanced Spectroscopic and Chromatographic Methods in Research on Tert Butyl 2 5 Iodo 2 Nitrophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For the structural elucidation of Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate, NMR experiments are typically conducted in deuterated solvents such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard for chemical shift referencing.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy identifies the distinct proton environments within a molecule. The spectrum provides key information through:

Chemical Shift (δ): Indicates the electronic environment of a proton.

Integration: Reveals the relative number of protons responsible for a signal.

Multiplicity (Splitting): Describes the number of neighboring protons, following the n+1 rule.

Based on the structure of this compound, the ¹H NMR spectrum is predicted to exhibit four distinct signals corresponding to the aromatic, methylene (B1212753), and tert-butyl protons.

Aromatic Protons: The trisubstituted benzene (B151609) ring contains three protons. The proton at the C-6 position, being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded. The protons at C-3 and C-4 will show splitting patterns due to coupling with their neighbors.

Methylene Protons: The two protons of the acetate's methylene group (-CH₂-) are chemically equivalent and are expected to appear as a singlet, shifted downfield by the adjacent aromatic ring and carbonyl group.

Tert-Butyl Protons: The nine protons of the tert-butyl group are all equivalent due to free rotation. They will produce a sharp, highly integrated singlet at the upfield end of the spectrum.

The following table outlines the expected ¹H NMR spectral data for the compound.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-6 (Aromatic)~ 8.2 - 8.4Doublet (d)1HJ ≈ 2.5 Hz
H-4 (Aromatic)~ 7.9 - 8.1Doublet of doublets (dd)1HJ ≈ 8.5, 2.5 Hz
H-3 (Aromatic)~ 7.5 - 7.7Doublet (d)1HJ ≈ 8.5 Hz
-CH₂- (Methylene)~ 4.0 - 4.2Singlet (s)2HN/A
-C(CH₃)₃ (tert-Butyl)~ 1.4 - 1.5Singlet (s)9HN/A

Note: The chemical shift values are estimates based on typical values for similar functional groups and substitution patterns.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information on the different carbon environments in a molecule. The spectrum for this compound is expected to show 10 distinct signals, as all carbons in the aromatic ring are unique, along with the carbons of the acetate (B1210297) and tert-butyl groups.

Carbonyl Carbon: The ester carbonyl carbon typically appears significantly downfield (~165-170 ppm).

Aromatic Carbons: Six unique signals are expected for the benzene ring carbons. The carbons directly attached to the iodine (C-5) and the nitro group (C-2) will be significantly influenced by these substituents.

tert-Butyl Carbons: Two signals are predicted: one for the three equivalent methyl carbons and one for the quaternary carbon.

Methylene Carbon: A single signal is expected for the -CH₂- carbon.

The table below details the anticipated ¹³C NMR data.

Carbon Assignment Expected Chemical Shift (δ, ppm)
-C =O (Carbonyl)~ 167.0
C -NO₂ (Aromatic, C-2)~ 148.0
C -CH₂ (Aromatic, C-1)~ 140.0
C -H (Aromatic, C-6)~ 135.0
C -H (Aromatic, C-4)~ 130.0
C -H (Aromatic, C-3)~ 125.0
C -I (Aromatic, C-5)~ 92.0
-C (CH₃)₃ (tert-Butyl, Quaternary)~ 82.5
-CH₂ - (Methylene)~ 41.0
-C(C H₃)₃ (tert-Butyl, Methyl)~ 28.0

Note: The chemical shift values are estimates based on typical values for similar functional groups and substitution patterns.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignment by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons: a correlation between the H-3 signal and the H-4 signal, and another between the H-4 signal and the H-6 signal. This would definitively establish their relative positions on the ring.

HMQC/HSQC (Heteronuclear Multiple/Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It would show cross-peaks linking the ¹H signals of the methylene and tert-butyl groups to their corresponding ¹³C signals. Similarly, each aromatic proton signal would correlate to its specific aromatic carbon signal, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds, which is invaluable for assembling the molecular structure. Key HMBC correlations would include:

The methylene (-CH₂-) protons showing correlations to the carbonyl carbon, as well as to the aromatic carbons C-1, C-2, and C-6.

The tert-butyl protons showing a strong correlation to the quaternary carbon of the tert-butyl group and a weaker correlation to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing moderately polar and thermally sensitive molecules like this compound. The analysis typically reveals the molecule's mass through the formation of protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺). Given the molecular weight of 363.15 g/mol , the ESI-MS spectrum would be expected to show a prominent ion at m/z 385.98, corresponding to the sodium adduct [C₁₂H₁₄INO₄+Na]⁺. A protonated molecular ion [M+H]⁺ at m/z 364.01 might also be observed. A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (56 Da), which would result in an ion corresponding to the carboxylic acid at m/z 308.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula. This is a definitive method for confirming the identity of a newly synthesized compound. The experimentally measured mass is compared to the calculated mass for a proposed formula; a match within a few parts per million (ppm) confirms the elemental composition.

The table below shows the calculated exact mass for the sodium adduct of this compound, which would be the target ion in an HRMS (ESI+) experiment.

Ion Formula Calculated Exact Mass (m/z)
[C₁₂H₁₄INO₄Na]⁺385.9836

Note: The calculated mass is based on the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O, ²³Na).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the successful synthesis of this compound by identifying its key structural features. The expected characteristic absorption bands for this compound are detailed in the table below.

The presence of a strong absorption band around 1735 cm⁻¹ is indicative of the C=O stretching vibration of the tert-butyl ester group. The nitro group (NO₂) typically exhibits two distinct and strong stretching vibrations: an asymmetric stretch in the range of 1530-1500 cm⁻¹ and a symmetric stretch between 1350-1330 cm⁻¹. The carbon-iodine (C-I) bond, being a weaker bond, absorbs in the far-infrared region, usually below 600 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. The presence of these characteristic peaks in an IR spectrum provides strong evidence for the formation of this compound.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Ester Carbonyl (C=O)~1735Stretch
Nitro (NO₂)1530-1500 and 1350-1330Asymmetric and Symmetric Stretch
Aromatic C-H>3000Stretch
Aromatic C=C1600-1450Stretch
Carbon-Iodine (C-I)<600Stretch
Note: The exact positions of the absorption bands can be influenced by the molecular environment and the physical state of the sample.

Chromatographic Purification and Purity Assessment Techniques

Chromatographic methods are central to the isolation and purity evaluation of this compound from synthetic reaction mixtures. These techniques separate components based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography (e.g., Silica (B1680970) Gel)

Column chromatography is the primary technique for the preparative purification of this compound on a laboratory scale. nih.gov Silica gel is the most commonly used stationary phase for this purpose due to its polarity and ability to separate a wide range of organic compounds. researchgate.net The crude product, dissolved in a minimal amount of a suitable solvent, is loaded onto the top of a column packed with silica gel. A carefully chosen eluent (mobile phase) is then passed through the column.

The separation is based on the polarity of the compounds in the mixture. Since this compound is a moderately polar compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is typically used as the eluent. prepchem.com By gradually increasing the polarity of the eluent (gradient elution), the components of the mixture are selectively moved down the column at different rates. The desired compound can then be collected in fractions as it elutes from the column. The progress of the separation is often monitored by Thin-Layer Chromatography.

ParameterDescription
Stationary Phase Silica gel (typically 100-200 or 230-400 mesh) nih.gov
Mobile Phase (Eluent) A mixture of non-polar and polar solvents, commonly Hexane/Ethyl Acetate in varying ratios (e.g., starting from 9:1 and gradually increasing the proportion of ethyl acetate). prepchem.com
Method of Loading The crude product can be loaded directly as a concentrated solution or adsorbed onto a small amount of silica gel (dry loading).
Elution Technique Isocratic (constant eluent composition) or gradient (gradually increasing eluent polarity) elution can be employed.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of a chemical reaction in real-time. libretexts.org It is a rapid, sensitive, and inexpensive method to determine the consumption of starting materials and the formation of products. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel. interchim.com

The plate is then placed in a developing chamber containing a shallow pool of a suitable mobile phase. The solvent moves up the plate by capillary action, and the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. libretexts.org For this compound, a mobile phase similar to that used in column chromatography, such as a hexane/ethyl acetate mixture, would be appropriate. chromatographyonline.com The spots can be visualized under UV light, as the aromatic nitro compound is UV-active. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used to identify the product and starting materials. libretexts.org

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase Typically a mixture of hexane and ethyl acetate. The optimal ratio is determined empirically to achieve good separation between the starting materials and the product.
Visualization UV light (254 nm)
Application Monitoring the disappearance of starting materials and the appearance of the product spot.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive analytical technique used for the final purity assessment of the synthesized this compound. It utilizes a high-pressure pump to pass the mobile phase through a column packed with very fine particles, leading to high-resolution separations.

For a compound like this compound, a reversed-phase HPLC method would be suitable. In this mode, the stationary phase is non-polar (e.g., a C18-modified silica gel column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The components are separated based on their hydrophobicity. The eluting compounds are detected by a UV detector, as the nitrophenyl group has a strong UV chromophore. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

ParameterTypical Conditions
Stationary Phase Reversed-phase C18 column
Mobile Phase A mixture of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.
Detection UV detector set at a wavelength where the compound has maximum absorbance (e.g., around 254 nm or 320 nm). nih.gov
Flow Rate Typically 0.5 - 1.5 mL/min
Output A chromatogram showing peaks for the main compound and any impurities, allowing for quantitative purity determination.

X-ray Crystallography for Solid-State Structure Determination (if applicable in literature)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.

As of the current literature survey, a specific crystal structure for this compound has not been reported. However, the crystal structure of the related compound, tert-butyl 2-(4-nitrophenoxy)acetate, has been determined. nih.gov In this analogous structure, the nitrophenoxy group is nearly planar, and there is evidence of intermolecular π-π stacking interactions between the benzene rings of adjacent molecules. nih.gov Should single crystals of this compound become available, X-ray crystallographic analysis would provide invaluable information about its solid-state conformation, packing, and intermolecular interactions, which are crucial for understanding its physical properties.

Computational Chemistry and Theoretical Studies on Tert Butyl 2 5 Iodo 2 Nitrophenyl Acetate and Its Reactions

Molecular Modeling of Reactivity and Conformation

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For tert-butyl 2-(5-iodo-2-nitrophenyl)acetate, these methods can be employed to predict its three-dimensional structure, conformational flexibility, and potential reactive sites.

Molecular mechanics force fields could be utilized for a rapid initial screening of the conformational landscape. These calculations would reveal the energetically favored spatial arrangements of the tert-butyl, nitro, and iodo substituents on the phenylacetate (B1230308) core. For instance, the steric hindrance imposed by the bulky tert-butyl and iodo groups, along with the electronic repulsion from the nitro group, would significantly influence the molecule's preferred geometry.

Table 1: Hypothetical Torsional Angle Analysis for Major Conformers of this compound

This interactive table illustrates a hypothetical analysis of the key dihedral angles that would define the molecule's shape.

ConformerDihedral Angle 1 (°C) (O=C-C-C ar)Dihedral Angle 2 (°C) (C-C-O-C tert-butyl)Relative Energy (kcal/mol)
A1801800.00
B901802.5
C180603.1
D90605.0

Note: This data is illustrative and represents the type of information that would be generated from a molecular modeling study.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide deep insights into its electronic properties, which are fundamental to its reactivity.

DFT calculations can determine the distribution of electron density within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The presence of the electron-withdrawing nitro group and the iodine atom, alongside the ester functionality, creates a complex electronic environment. Mapping the electrostatic potential (ESP) onto the electron density surface would visually identify the sites most susceptible to nucleophilic or electrophilic attack.

Furthermore, DFT allows for the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

This interactive table presents examples of electronic properties that could be calculated using DFT.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment4.8 D

Note: This data is for illustrative purposes and represents typical outputs from DFT calculations.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting various spectroscopic properties of molecules. These predictions can be invaluable for interpreting experimental spectra or for confirming the structure of a synthesized compound.

For this compound, one could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nmrdb.orgchemaxon.com These calculations involve determining the magnetic shielding of each nucleus within the molecule's calculated equilibrium geometry. nmrdb.orgchemaxon.com The predicted spectrum can then be compared to an experimentally obtained spectrum to aid in signal assignment and structural verification. nmrdb.orgchemaxon.com

Similarly, infrared (IR) spectroscopy vibrational frequencies can be calculated. These correspond to the stretching, bending, and other vibrational modes of the molecule's chemical bonds. The predicted IR spectrum would show characteristic peaks for the C=O stretch of the ester, the N-O stretches of the nitro group, and the various C-H and C-C vibrations of the aromatic ring and tert-butyl group.

Table 3: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data

This interactive table shows how predicted spectroscopic data could be compared with experimental results.

Spectroscopic TechniquePredicted ValueExperimental Value
¹H NMR (ppm, -CH₂-)4.154.12
¹³C NMR (ppm, C=O)168.5168.2
IR Freq. (cm⁻¹, C=O)17351730
IR Freq. (cm⁻¹, NO₂)1525, 13451520, 1348

Note: The predicted and experimental values are hypothetical and serve to illustrate the application.

Mechanistic Pathway Elucidation through Computational Methods

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the entire reaction coordinate. This involves identifying the structures of reactants, transition states, intermediates, and products, as well as their relative energies.

For reactions involving this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, computational methods can map out the potential energy surface of the reaction. By locating the transition state structure and calculating its energy, the activation energy barrier for a proposed mechanistic step can be determined. This allows for the comparison of different possible pathways to identify the most energetically favorable one.

For example, in a reaction where the iodo group is substituted, DFT calculations could model the formation of the Meisenheimer complex intermediate. The calculations would provide the geometry and stability of this intermediate, as well as the energy barriers for its formation and subsequent collapse to products. This level of detail is often difficult to obtain through experimental means alone.

Table 4: Hypothetical Energy Profile for a Reaction Step of this compound

This interactive table provides a hypothetical energy profile for a single reaction step.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate-5.8
Products-12.5

Note: This data is a conceptual representation of a calculated reaction pathway.

Future Research Trajectories and Synthetic Challenges

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry offer a framework for improving the synthesis of Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate, aiming to reduce environmental impact and enhance efficiency. researcher.life Current synthetic approaches can be redesigned at each key step—nitration, iodination, and esterification—to align with more sustainable practices.

Future research should focus on replacing traditional, often harsh, nitrating agents with more environmentally benign alternatives. For instance, clay-supported copper nitrate (B79036) (Claycop) presents a mild and effective reagent for the nitration of various aromatic compounds. organic-chemistry.org Another promising avenue is the use of photocatalytic and metal-free ipso-nitration of corresponding arylboronic acids, which are regioselective and operate under mild conditions. organic-chemistry.org

For the iodination step, greener methods can circumvent the use of less desirable reagents. A simple and eco-friendly approach involves the in-situ generation of the electrophilic iodine species from potassium iodide (KI) using hydrogen peroxide (H2O2) as a clean oxidant, often in a solvent like acetic acid. tandfonline.com Another sustainable method employs ammonium (B1175870) persulfate as an oxidant with an iodide source in water, a green solvent. mdpi.com

The final esterification step, typically achieved through reactions with tert-butyl bromoacetate, could also be optimized. While a standard method involves potassium carbonate in acetone, future work could explore solvent-free reaction conditions or the use of more benign, recyclable catalysts to improve the process's green credentials. nih.gov

Table 1: Potential Greener Synthetic Alternatives
Synthetic StepConventional Reagent/MethodPotential Green AlternativeKey AdvantagesReference
NitrationMixed Acid (HNO₃/H₂SO₄)Clay-supported copper nitrate (Claycop)Mild conditions, environmentally benign reagent organic-chemistry.org
NitrationMetal-catalyzed nitrationPhotocatalytic ipso-nitration of arylboronic acidsMetal-free, mild, regioselective organic-chemistry.org
IodinationI₂ with strong oxidants (e.g., HNO₃)KI / H₂O₂ in acetic acidEco-friendly, no harsh mineral acids tandfonline.com
IodinationN-Iodosuccinimide (NIS)Iodide source with (NH₄)₂S₂O₈ in waterUse of water as a green solvent mdpi.com
EsterificationWilliamson ether synthesis-like reaction with alkyl halidesCatalytic direct esterification, solvent-free conditionsReduced solvent waste, higher atom economy researcher.life

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The functional groups of this compound provide multiple handles for novel chemical transformations. The carbon-iodine bond is particularly valuable, serving as a key site for transition metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide array of substituents, making the molecule a versatile scaffold. Future work could systematically explore its utility in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations to build molecular complexity.

Furthermore, the combination of the ortho-nitro and the acetate (B1210297) side chain could be exploited in novel catalytic cycles. For example, catalysts could be designed to mediate intramolecular C-H activation of the methylene (B1212753) group and subsequent annulation reactions, driven by the electronic properties of the nitro group.

Table 2: Potential Catalytic Transformations
Reaction TypeReactive SitePotential Catalyst/ReagentExpected Product TypeReference
Suzuki CouplingC-I bondPd(PPh₃)₄, baseAryl- or vinyl-substituted phenylacetate (B1230308) nih.gov
Sonogashira CouplingC-I bondPdCl₂(PPh₃)₂, CuI, amine baseAlkynyl-substituted phenylacetate nih.gov
Buchwald-Hartwig AminationC-I bondPd catalyst, phosphine (B1218219) ligand, baseN-Aryl substituted phenylacetate nih.gov
Reductive CyclizationNitro group and esterH₂, Pd/C or other reducing agents5-Iodo-oxindole derivative nii.ac.jp
Carbonyl-Ene ReactionEster carbonylLewis AcidFunctionalized heterocyclic systems mdpi.com

Expansion of Its Utility in Stereoselective Synthesis

While this compound is an achiral molecule, its structure is well-suited for conversion into valuable chiral building blocks. A key challenge and opportunity lies in the stereoselective functionalization of the methylene (α-carbon) position of the acetate group. The development of catalytic asymmetric methods to introduce a substituent at this position would be a significant advance.

A highly promising approach is asymmetric phase-transfer catalysis (PTC). This strategy has been successfully applied to the α-alkylation of a structurally related compound, diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate, to generate a chiral quaternary carbon center with high enantioselectivity. frontiersin.org Adapting this methodology to this compound could provide enantiopure α-substituted derivatives, which are versatile precursors for complex molecules.

Another avenue involves the use of enzymes. Lipases, for instance, are widely used for the kinetic resolution of racemic alcohols and esters. mdpi.com If a chiral center were introduced into the molecule (e.g., via asymmetric alkylation), lipase-mediated hydrolysis could be a powerful tool for separating enantiomers or diastereomers, yielding products with high optical purity. The stereospecific nature of reactions involving iodine electrophiles could also be harnessed, potentially using the iodo-aryl moiety as a directing group or a component of a chiral reagent in other transformations. rsc.org

Untapped Applications as a Versatile Synthetic Building Block

The true potential of this compound may lie in its application as a multifunctional building block for the synthesis of complex molecular architectures. frontiersin.org Nitro compounds have long been recognized as ideal intermediates in organic synthesis due to the diverse reactivity of the nitro group, which can be readily transformed into other functionalities or participate directly in bond-forming reactions. nih.gov

An untapped application is its use as a scaffold in diversity-oriented synthesis. The iodo- and nitro- groups represent orthogonal reactive handles. The iodine can be used for a variety of cross-coupling reactions, while the nitro group can be reduced to an amine, which can then undergo a host of secondary reactions (e.g., acylation, reductive amination, diazotization). This dual reactivity allows for the rapid generation of a library of structurally diverse compounds for screening in drug discovery programs.

Furthermore, the molecule is a precursor to a range of heterocyclic systems beyond oxindoles. For example, reductive cyclization under different conditions or after modification of the side chain could lead to quinolines, benzodiazepines, or other pharmaceutically relevant ring systems. The synergistic effect of its multiple functional groups, akin to the utility seen in building blocks like nitroketene N,S-acetals, makes it a powerful tool for constructing complex heterocyclic frameworks. nih.gov Conversion of the iodo-substituent into an organoboron moiety would create a new type of building block, further expanding its synthetic utility. digitellinc.com

Q & A

Q. Methodology :

  • Substrate Scope Screening : Replace the iodophenyl group with bromo/chloro analogs (e.g., tert-butyl 2-(5-bromo-2-nitrophenyl)acetate) to assess electronic effects .
  • Functional Group Tolerance : Test nitro group stability under Stille or Ullmann coupling conditions using organotin or copper reagents .
  • Computational Modeling : DFT calculations predict regioselectivity in substitution reactions, guiding experimental design .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal Stability : Decomposes above 150°C; store at room temperature in inert atmospheres .
  • Light Sensitivity : Nitro groups may photodegrade; use amber vials and avoid UV exposure .
  • Hydrolytic Stability : The tert-butyl ester resists hydrolysis at neutral pH but degrades in acidic/basic conditions .

Advanced: Can computational methods predict the compound’s behavior in multi-photon excitation studies?

Answer:
Yes. Molecular dynamics simulations model photophysical properties:

  • Two-Photon Absorption (TPA) : Density Functional Theory (DFT) calculates TPA cross-sections, identifying excited-state transitions influenced by the nitro group’s electron-withdrawing effects .
  • Solvent Effects : PCM (Polarizable Continuum Model) simulations in acetonitrile or DMF predict solvatochromic shifts in UV-Vis spectra .

Basic: What analytical methods ensure purity and identity in scaled-up syntheses?

Answer:

  • HPLC-MS : Quantifies purity (>98%) and detects trace byproducts (e.g., de-iodinated derivatives) .
  • Elemental Analysis : Confirms C, H, N, and I content (±0.3% theoretical) .
  • Melting Point : Sharp melting ranges (e.g., 255–257°C for analogs) indicate crystalline purity .

Advanced: How to exploit the nitro group’s photolabile properties for controlled-release applications?

Answer:

  • UV Irradiation : Nitro groups undergo photoreduction to amines, enabling light-triggered ester cleavage. Optimize wavelength (e.g., 365 nm) and intensity .
  • Nanocarrier Design : Conjugate the compound to polymeric matrices (e.g., PLGA) for sustained release in drug delivery studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.